molecular formula C13H14N4O3 B2889034 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]- CAS No. 100796-68-7

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-

Cat. No.: B2889034
CAS No.: 100796-68-7
M. Wt: 274.28
InChI Key: LGZXDAOKXJNCFK-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-: is a complex organic compound belonging to the pyrimidinetrione family. This compound features a pyrimidinetrione core with methyl groups at the 1 and 3 positions and a phenylhydrazinyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step reaction process. One common method is the reaction of 1,3-dimethylbarbituric acid with 2-phenylhydrazine in the presence of a catalyst such as amberlyst-15. The reaction is usually carried out in refluxing toluene under air to facilitate the necessary oxidation steps.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimizing the reaction conditions to achieve higher yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylhydrazinyl group can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be performed to modify the functional groups.

  • Substitution: : Substitution reactions can be used to introduce different substituents at various positions on the pyrimidinetrione core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the phenylhydrazinyl group, reduced forms of the compound, and substituted pyrimidinetriones with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications include its use as an antiviral or anticancer agent.

  • Industry: : It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the phenylhydrazinyl group. Similar compounds include other pyrimidinetriones and related heterocyclic compounds. the presence of the phenylhydrazinyl group distinguishes it from these compounds and may confer unique properties and reactivity.

Conclusion

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[(2-phenylhydrazinyl)methylene]-: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

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Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-16-11(18)10(12(19)17(2)13(16)20)8-14-15-9-6-4-3-5-7-9/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIHWHMCHRHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NNC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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